molecular formula C15H12N2OS B4762481 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone

2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone

Cat. No. B4762481
M. Wt: 268.3 g/mol
InChI Key: GIPJCFAHAXFZET-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone, also known as MBTH, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form stable adducts. This property makes 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone useful as a reagent for the detection of various compounds.
Biochemical and Physiological Effects:
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone has been shown to exhibit antitumor and antimicrobial activities in vitro. However, its effects on humans and animals are not well studied. Therefore, caution should be exercised when handling 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone in the laboratory.

Advantages and Limitations for Lab Experiments

2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a long shelf life. However, its sensitivity to air and moisture can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone. One potential area of research is the development of new drugs based on 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone's antitumor and antimicrobial activities. Another area of research is the synthesis of novel materials using 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone as a building block. Additionally, further studies are needed to understand the mechanism of action of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone and its effects on humans and animals.
In conclusion, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone in various fields.

Scientific Research Applications

2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone has been extensively studied for its potential applications in various fields, including analytical chemistry, pharmaceuticals, and materials science. In analytical chemistry, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone is used as a reagent for the quantitative determination of various compounds, including nitrate, nitrite, and hydrogen peroxide. In pharmaceuticals, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone has been shown to exhibit antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs. In materials science, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-17-12-6-2-3-7-14(12)19-15(17)9-13(18)11-5-4-8-16-10-11/h2-10H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPJCFAHAXFZET-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(pyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone
Reactant of Route 2
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone
Reactant of Route 3
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone
Reactant of Route 4
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone
Reactant of Route 5
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone
Reactant of Route 6
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(3-pyridinyl)ethanone

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